m-PEG12-Mal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Mal typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
m-PEG12-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds, such as cysteine or glutathione.
Conditions: Reactions are typically carried out at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for further functionalization or bioconjugation .
Scientific Research Applications
m-PEG12-Mal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of m-PEG12-Mal involves the formation of a covalent bond between the maleimide group and a thiol group on a target molecule. This reaction forms a stable thioether linkage, which can be used to attach various biomolecules, such as proteins or peptides, to the PEG chain. This modification enhances the solubility, stability, and bioavailability of the attached biomolecule .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-NH-Mal: Contains an amine group instead of a methoxy group, which can react with carboxyl groups to form amide bonds.
m-PEG12-OH: Lacks the maleimide group and is used for general PEGylation purposes.
Uniqueness
m-PEG12-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly suitable for bioconjugation applications. The hydrophilic PEG spacer also enhances the solubility and stability of the resulting conjugates, making it a versatile tool in various scientific fields .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDVKBUIQUWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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